ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a member of the indazole family . Indazoles have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
Indazoles are known to inhibit, regulate, and/or modulate certain kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazoles have been found to inhibit the production of certain inflammatory mediators in osteoarthritis cartilage, such as prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) .
Pharmacokinetics
It has been suggested that indazoles generally have high gastrointestinal absorption and are able to permeate the blood-brain barrier .
Result of Action
Indazoles have been found to exhibit anti-inflammatory activity, with some compounds showing high anti-inflammatory activity along with minimum ulcerogenic potential .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects
Cellular Effects
Some indazole derivatives have shown potential in cancer cell differentiation and proliferation studies. These derivatives exhibited selective antiproliferative activities for specific cancer cells.
Molecular Mechanism
Some indazole derivatives have been found to possess anti-inflammatory activity . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid substance , suggesting that it may have good stability for use in laboratory experiments.
Dosage Effects in Animal Models
Some indazole derivatives have been evaluated on rats to study their possible antiarthritic effects on primary or secondary arthritis .
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with cyclohexanone in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring .
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
Uniqueness
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7-5-3-4-6-8(7)11-12-9/h2-6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESKTUHERVMQMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4492-02-8 | |
Record name | ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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